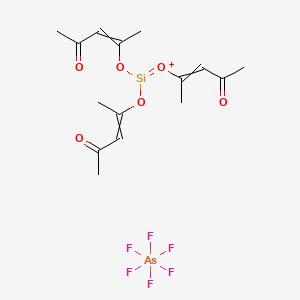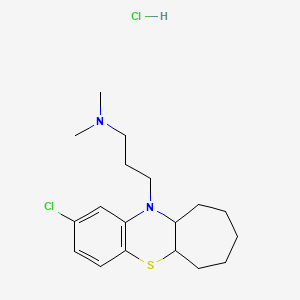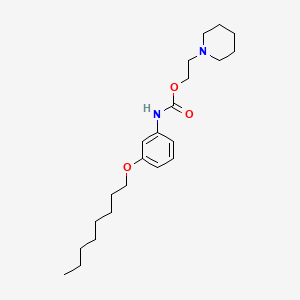
2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate typically involves the reaction of 2-(1-piperidyl)ethanol with 3-octoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the octoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The octoxyphenyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The carbamate linkage can also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1-piperidyl)ethyl N-(4-octoxyphenyl)carbamate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate: This compound has a methoxy group instead of an octoxy group, leading to different chemical and biological properties.
2-(1-piperidyl)ethyl N-(3-ethoxyphenyl)carbamate: This compound has an ethoxy group, which may affect its reactivity and biological activity.
Uniqueness
2-(1-piperidyl)ethyl N-(3-octoxyphenyl)carbamate is unique due to its specific substitution pattern and the presence of the octoxy group, which can influence its lipophilicity and biological activity
Properties
CAS No. |
55792-25-1 |
|---|---|
Molecular Formula |
C22H36N2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-octoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-10-17-26-21-13-11-12-20(19-21)23-22(25)27-18-16-24-14-8-7-9-15-24/h11-13,19H,2-10,14-18H2,1H3,(H,23,25) |
InChI Key |
QHQKRUADYFAFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



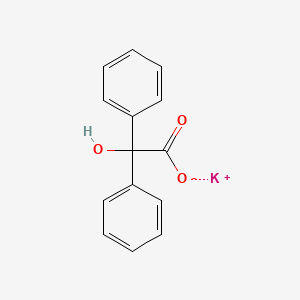
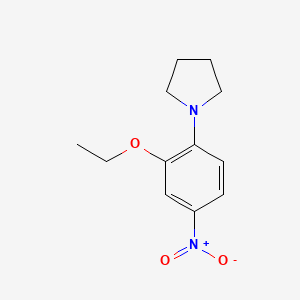
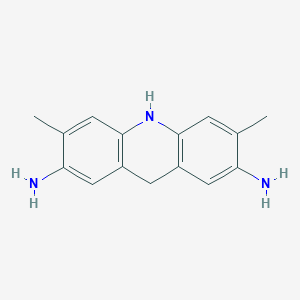
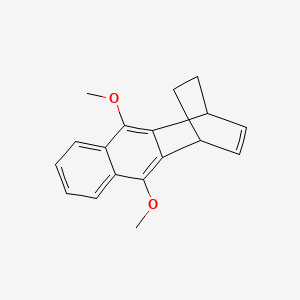
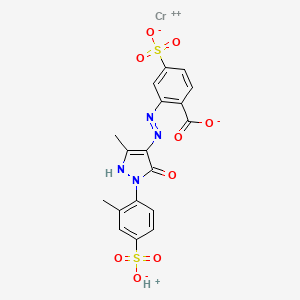
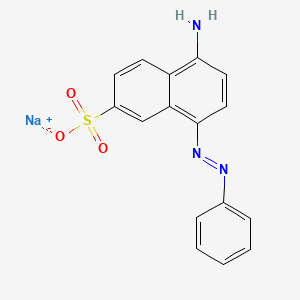
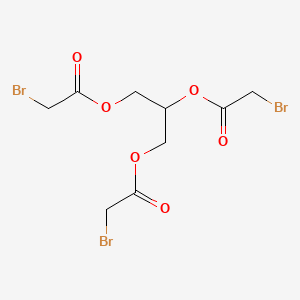
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
